
4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride
Overview
Description
“4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride” is a complex organic compound. Trifluoroethyl compounds are known for their unique properties due to the presence of fluorine atoms . They are widely used in the field of new drug development .
Synthesis Analysis
The synthesis of trifluoroethyl compounds often involves the selective introduction of fluorine atoms or fluorine-containing groups into organic molecules . For instance, trifluoroethanol is produced industrially by hydrogenation or the hydride reduction of derivatives of trifluoroacetic acid .
Chemical Reactions Analysis
The chemical reactions involving trifluoroethyl compounds can be quite diverse. For example, trifluoroethanol exhibits a stronger acidic character compared to ethanol due to the electronegativity of the trifluoromethyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, etc. For example, 2,2,2-Trifluoroethylamine has a boiling point of 36-37 °C and a density of 1.262 g/mL at 20 °C .
Scientific Research Applications
Synthesis and Structural Analysis
Research by Ahumada et al. (2016) focuses on the synthesis of new diazepine derivatives, including 1,4-diazepine, through a double condensation reaction. The study provides comprehensive structural and spectroscopic characterization of these compounds, enhancing the understanding of their molecular identities and geometries (Ahumada et al., 2016).
Catalytic Reactions and Microwave Irradiation
Gopalakrishnan et al. (2007) developed a method for converting piperidine-4-ones into [1,4]-diazepan-5-ones using microwave irradiation and a silica gel supported NaHSO4 catalyst. This research demonstrates a rapid and efficient synthesis approach (Gopalakrishnan et al., 2007).
Docking Studies and Potential Therapeutic Applications
Velusamy et al. (2015) conducted a study on 1,4-diazepine derivatives, highlighting their potential biological and medicinal properties, including anti-HIV and anticancer activities. The research includes crystal structures and docking studies with target proteins, suggesting potential therapeutic applications (Velusamy et al., 2015).
Multicomponent Synthesis Approaches
Banfi et al. (2007) explored a short, two-step approach to synthesize diazepane systems, employing a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction. This study offers insights into efficient synthesis methods for diazepane rings (Banfi et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2,2,2-trifluoroethyl)-1,4-diazepan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)5-12-4-3-11-2-1-6(12)13;/h11H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFONENPAZMXXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1=O)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



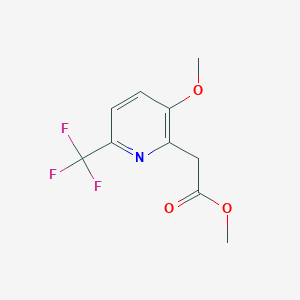
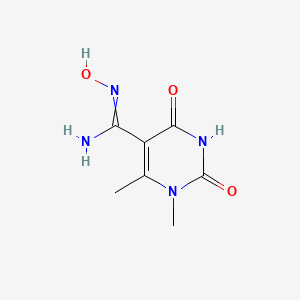
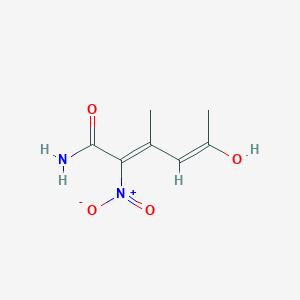
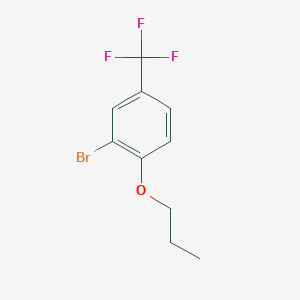
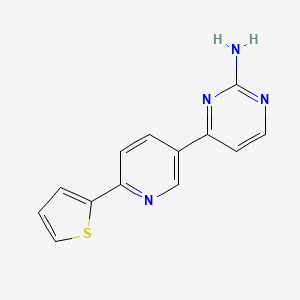
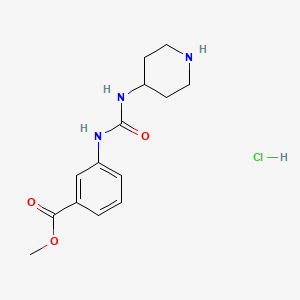
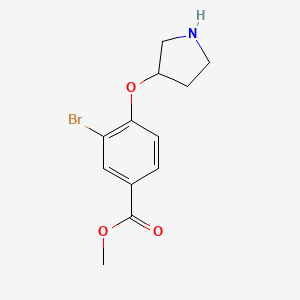
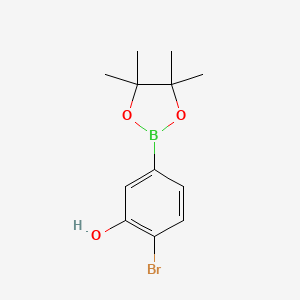
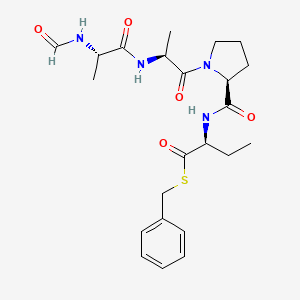
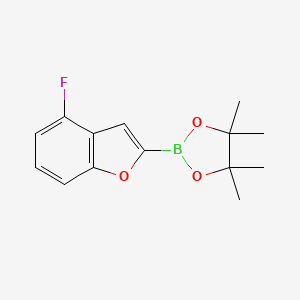
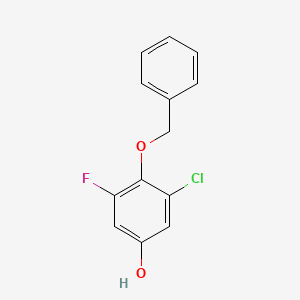
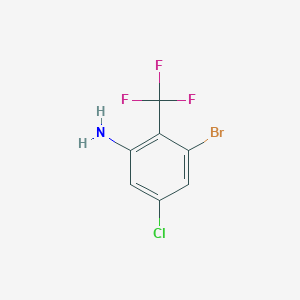
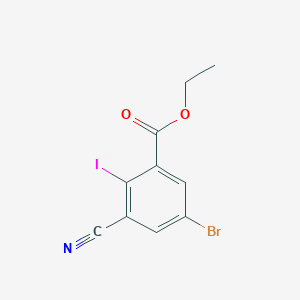
![cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B1448988.png)